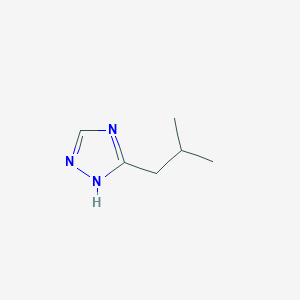

3-(2-Methylpropyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylpropyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(2)3-6-7-4-8-9-6/h4-5H,3H2,1-2H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLPRBJVBXONAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 3 2 Methylpropyl 1h 1,2,4 Triazole Derivatives

Electrophilic Substitution Reactions of the Triazole Core

The 1,2,4-triazole (B32235) ring is classified as a π-excessive aromatic heterocycle. However, the presence of three electronegative nitrogen atoms results in the carbon atoms of the ring being electron-deficient. chemicalbook.com Consequently, electrophilic substitution reactions on the carbon atoms are generally difficult to achieve. Instead, electrophilic attack typically occurs at the nitrogen atoms, which possess higher electron density. nih.gov

Halogenation Studies

Direct halogenation of the carbon atoms within the 1,2,4-triazole ring is not a common transformation due to the ring's electron-deficient nature. Electrophilic halogenation, a standard reaction for many aromatic systems, requires activation of the halogen by a Lewis acid to form a potent electrophile. youtube.com For the 1,2,4-triazole core, the reaction conditions would need to be harsh, and the nitrogen atoms are more likely sites of initial interaction with the electrophile.

While specific halogenation studies on 3-(2-Methylpropyl)-1H-1,2,4-triazole are not extensively documented in readily available literature, analogous reactions with other aromatic systems provide insight into the mechanism. The process generally involves:

Formation of the Electrophile: A Lewis acid catalyst (e.g., FeBr₃) activates the halogen (e.g., Br₂).

Nucleophilic Attack: The aromatic ring attacks the activated electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex).

Deprotonation: A weak base removes a proton from the carbon atom where the substitution occurred, restoring the ring's aromaticity.

For the triazole ring, substitution would preferentially occur if the ring were substituted with strong electron-donating groups, which is not the case for an isobutyl group.

Nitration Studies

Similar to halogenation, nitration of the 1,2,4-triazole ring at a carbon atom is challenging. The standard nitrating mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Due to the low electron density of the triazole's carbon atoms, these electrophiles react preferentially with the ring's nitrogen atoms. nih.gov

Research on 3-nitro-1,2,4-triazole (B13798) derivatives indicates that such compounds can be synthesized, implying that nitration of the triazole ring is possible, though it may proceed through indirect methods or under specific conditions. researchgate.netosi.lv The direct nitration mechanism would follow the general pathway for electrophilic aromatic substitution. masterorganicchemistry.com However, the high energy barrier for the attack on the carbon atoms of the triazole ring makes N-nitration or reactions on side-chain substituents more probable outcomes.

Nucleophilic Additions and Cyclocondensation Reactions

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can participate in addition reactions. For instance, 1H-1,2,4-triazole can undergo Michael addition to electron-deficient alkenes. researchgate.net This reaction involves the nucleophilic attack of a triazole nitrogen atom on the β-carbon of an α,β-unsaturated system. Non-catalytic addition of 1,2,4-triazole to electrophilic alkenes like acrylonitrile (B1666552) has been shown to yield anti-Markovnikov adducts at elevated temperatures. researchgate.net

Cyclocondensation reactions are fundamental to the synthesis of the 1,2,4-triazole ring itself. Numerous synthetic routes produce 3-substituted 1,2,4-triazoles through the condensation and subsequent cyclization of various precursors. A common method involves the reaction of amidines with hydrazides. For instance, copper-catalyzed oxidative coupling of an organic nitrile with an amidine can form the triazole ring. chemicalbook.com Another versatile approach is the Pellizzari reaction, where amides react with hydrazides to form an acyl amidrazone intermediate, which then cyclizes to the 1,2,4-triazole. wikipedia.org

These synthesis methods highlight the importance of nucleophilic and condensation mechanisms in forming the core heterocyclic structure.

Table 1: Selected Cyclocondensation Methodologies for 1,2,4-Triazole Synthesis

| Reaction Name/Type | Precursors | Key Features | Reference |

|---|---|---|---|

| Pellizzari Reaction | Amides and Hydrazides | Forms an acyl amidrazone intermediate before intramolecular cyclization. | wikipedia.org |

| Einhorn–Brunner Reaction | Hydrazines and Diacylamines | A classic method for forming the triazole ring. | wikipedia.org |

| Copper-Catalyzed Coupling | Nitriles and Amidines | An oxidative coupling process often performed in the presence of air or another oxidant. | chemicalbook.com |

| From Hydrazones and Amines | Hydrazones and Primary Amines | A metal-free, aerobic oxidative method involving a cascade of C-H functionalization and C-N bond formations. | isres.org |

Coordination Chemistry of 1,2,4-Triazoles as Ligands

The 1,2,4-triazole nucleus is a highly effective ligand in coordination chemistry. wikipedia.org The multiple nitrogen atoms can act as donor sites for metal ions, and the ring's geometry makes it an excellent bridging ligand, connecting two or more metal centers. researchgate.net This bridging capacity, typically involving the N1 and N2 atoms or the N1 and N4 atoms, facilitates the formation of polynuclear complexes, coordination polymers (CPs), and metal-organic frameworks (MOFs). researchgate.netmdpi.com

Derivatives like this compound can coordinate with a variety of transition metals, including Cu(II), Zn(II), Fe(II), and Co(II). researchgate.netresearchgate.net The resulting structures can range from simple mononuclear complexes to complex three-dimensional networks. mdpi.com The specific coordination mode (e.g., monodentate, η¹-fashion, or bridging, μ₂-N1,N2) depends on factors such as the metal ion, the presence of other ligands, and the reaction conditions. rsc.orgacs.org

The formation of these coordination compounds is a key area of research, with applications in materials science. mdpi.comresearchgate.net

Table 2: Coordination Modes of 1,2,4-Triazole Ligands

| Coordination Mode | Description | Resulting Structure Type | Reference |

|---|---|---|---|

| Monodentate (η¹) | The ligand binds to a single metal center through one nitrogen atom. | Mononuclear or oligonuclear complexes. | acs.org |

| Bidentate Chelating (η²) | The ligand binds to a single metal center through two adjacent nitrogen atoms. | Mononuclear complexes. | acs.org |

| Bridging (μ₂-N1,N2) | The N1 and N2 atoms of the triazole ring bridge two different metal centers. | Coordination polymers (1D, 2D, or 3D). | mdpi.comrsc.org |

| Bridging (μ₂-N1,N4) | The N1 and N4 atoms bridge two different metal centers. | Coordination polymers and MOFs. | researchgate.net |

Oxidative Cyclization Mechanisms

Many modern synthetic routes to 1,2,4-triazoles rely on oxidative cyclization, where the final ring-closing step is facilitated by an oxidizing agent. These methods are often efficient and can proceed under mild conditions.

One prominent mechanism involves the oxidative cyclization of amidrazones, which can be formed in situ from various precursors. For example, a facile copper-catalyzed, one-pot method has been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles, using O₂ as the oxidant. frontiersin.orgnih.gov Another approach uses ceric ammonium (B1175870) nitrate (B79036) (CAN) for the oxidative cyclization of intermediates formed from benzaldehyde (B42025) and aminoguanidine, where CAN acts as both a Lewis acid and an oxidant. frontiersin.orgnih.gov

Metal-free oxidative cyclization is also a significant area of development. Iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides has been reported, using DMF as a carbon source. isres.org Furthermore, electro-oxidative cyclization pathways have been explored, where hydrazones react with amines or amides to generate 1,2,4-triazoles without the need for chemical oxidants. researchgate.net These reactions often proceed through a cascade of C-H functionalization, C-N bond formation, and final oxidative aromatization to yield the stable triazole ring. isres.org

Rearrangement Reactions Involving the Triazole Ring

Rearrangement reactions involving the core 1,2,4-triazole ring are less common than substitutions or cyclizations but are known for certain derivatives. These reactions typically involve the migration of a substituent from an exocyclic position to a ring nitrogen or between different nitrogen atoms of the ring.

For example, studies on 3-amino-1,2,4-triazole derivatives have shown that substituents initially added to an exocyclic amino group or a ring nitrogen can rearrange under certain conditions. rsc.org The reaction of 3-amino-1,2,4-triazole with isocyanates can lead to an initial addition on a ring nitrogen, which then rearranges to the more stable isomer with the substituent on the exocyclic amino group. rsc.org While the Dimroth rearrangement is more characteristic of the 1,2,3-triazole system, analogous substituent migrations can occur in the 1,2,4-triazole series, driven by the formation of a thermodynamically more stable isomer. nih.gov These rearrangements are highly dependent on the nature of the substituents and the reaction conditions, such as temperature and solvent.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of 3-(2-methylpropyl)-1H-1,2,4-triazole in solution. unt.edu It provides detailed information about the hydrogen and carbon environments within the molecule, allowing for unambiguous assignment of the chemical structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular skeleton. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments.

For this compound, the expected signals in the ¹H NMR spectrum include a singlet for the C5-H proton of the triazole ring, typically found in the aromatic region. sapub.orgmdpi.com The isobutyl group protons would appear as a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons adjacent to the triazole ring. A broad singlet corresponding to the N-H proton of the triazole ring is also expected, with its chemical shift being highly dependent on solvent and concentration. mdpi.comufv.br

The ¹³C NMR spectrum is expected to show distinct signals for the two aromatic carbons of the triazole ring (C3 and C5) and for the three different carbons of the isobutyl substituent (CH₃, CH, and CH₂). rsc.org The chemical shifts of the triazole ring carbons are characteristic of heteroaromatic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general chemical shift ranges for 1,2,4-triazole (B32235) derivatives and standard substituent effects.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C5-H | ~8.0 - 8.5 (singlet) | ~145 - 150 |

| N-H | Variable, broad (e.g., ~10-14) | - |

| C3 | - | ~155 - 160 |

| CH₂ (isobutyl) | ~2.7 - 2.9 (doublet) | ~35 - 40 |

| CH (isobutyl) | ~2.0 - 2.3 (multiplet) | ~28 - 32 |

| CH₃ (isobutyl) | ~0.9 - 1.1 (doublet) | ~21 - 24 |

Advanced NMR Techniques for Tautomeric Analysis

The 1,2,4-triazole ring is known to exhibit annular prototropic tautomerism, where the N-H proton can reside on different nitrogen atoms of the ring, primarily N1, N2, or N4. rsc.orgacs.orgresearchgate.net This results in an equilibrium between different tautomeric forms (e.g., 1H, 2H, and 4H tautomers). This dynamic process can significantly influence the chemical and biological properties of the compound. rsc.org

Advanced NMR techniques are crucial for investigating this tautomeric equilibrium. unt.edunih.gov

Variable-Temperature (VT) NMR: By recording spectra at different temperatures, it is possible to observe changes in the chemical shifts or the coalescence of signals. At low temperatures, the rate of proton exchange between the nitrogen atoms can be slowed sufficiently to observe distinct signals for each tautomer, allowing for their individual characterization and the determination of their relative populations.

2D NMR Spectroscopy: Two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the position of the mobile proton. ipb.ptmdpi.com An HMBC experiment can show a correlation between the N-H proton and the carbon atoms of the triazole ring over two or three bonds (²JCH, ³JCH). The observed correlations can definitively establish which nitrogen atom is protonated, thereby identifying the major tautomer in a given solvent. vibgyorpublishers.org For instance, a correlation from the N-H proton to both C3 and C5 would suggest the 4H-tautomer, whereas a correlation to only C5 would be consistent with the 1H-tautomer.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. researchgate.netnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. nih.govsemanticscholar.org In positive ion mode, the technique typically generates the protonated molecule, [M+H]⁺. The primary utility of HR-ESI-MS is the ability to measure the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). researchgate.net This allows for the unambiguous determination of the elemental formula of the ion, confirming the molecular formula of this compound as C₆H₁₁N₃. nih.gov

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and provide structural information. nih.gov Plausible fragmentation pathways for the protonated molecule could involve the loss of neutral molecules or radical cleavage of the isobutyl side chain.

Table 2: Predicted HR-ESI-MS Data for this compound Calculated for the most abundant isotopes: C=12.00000, H=1.00783, N=14.00307.

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₆H₁₂N₃]⁺ | 126.1026 | Protonated molecule |

| [M+H - C₄H₈]⁺ | [C₂H₄N₃]⁺ | 70.0400 | Loss of isobutylene |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. dnu.dp.ua It is well-suited for the analysis of volatile and thermally stable compounds like many triazole derivatives. researchgate.net The mass spectra are typically generated using electron ionization (EI), a hard ionization technique that causes extensive and reproducible fragmentation.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govnih.gov The FT-IR spectrum of this compound provides valuable information about its key structural features. sapub.org

Key characteristic absorption bands would include:

N-H Stretching: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the triazole ring. The broadening is due to intermolecular hydrogen bonding.

C-H Stretching: Absorptions around 2850-3000 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the isobutyl group. A weaker absorption above 3000 cm⁻¹ can be attributed to the aromatic C-H stretch of the triazole ring. researchgate.net

C=N and N=N Stretching: The stretching vibrations of the C=N and N=N double bonds within the triazole ring typically appear in the 1400-1650 cm⁻¹ region. researchgate.net These bands are characteristic of the heteroaromatic ring system.

Ring Vibrations: Other skeletal vibrations of the triazole ring often appear in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the compound.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3400 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| C=N Stretch | 1550 - 1650 | Medium |

| Ring Vibrations (C-N, etc.) | 1000 - 1500 | Medium-Strong |

X-ray Crystallography and Diffraction Studies

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, these techniques would provide precise information on its molecular geometry, conformation, and the intermolecular forces that govern its crystal lattice.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining an unambiguous molecular structure. By irradiating a single crystal of a compound with an X-ray beam, the resulting diffraction pattern can be analyzed to generate a detailed three-dimensional model of the atomic arrangement.

For a 1,2,4-triazole derivative, SCXRD analysis confirms the planar nature of the triazole ring and provides precise measurements of bond lengths and angles within the heterocyclic core. wikipedia.org In the case of this compound, this analysis would determine the exact conformation of the isobutyl substituent relative to the plane of the triazole ring. Studies on similar heterocyclic systems, such as 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comurfu.ruresearchgate.nettriazolo[3,4-b] mdpi.comresearchgate.netresearchgate.netthiadiazole, have successfully used SCXRD to elucidate the complete molecular structure and confirm the connectivity of the fused ring systems. mdpi.com The analysis of another complex triazole derivative revealed a triclinic crystal system and P-1 space group, providing detailed unit cell parameters. mdpi.com Such data are crucial for understanding the fundamental structural chemistry of the compound. mdpi.commdpi.com

Illustrative Crystallographic Data for a 1,2,4-Triazole Derivative Note: The following data is for an analogous compound, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, and serves to illustrate the type of information obtained from SCXRD analysis. mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze microcrystalline samples. It is invaluable for identifying the crystalline phase of a material, assessing its purity, and can be used for structure determination when single crystals are not available. The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. For this compound, PXRD would be employed to confirm the phase purity of a synthesized batch and to identify any potential polymorphs (different crystalline forms of the same compound), which can have distinct physical properties.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The data from single-crystal X-ray diffraction allows for a detailed investigation of the supramolecular architecture, revealing how molecules pack together in the crystal lattice. mdpi.com This packing is directed by a network of intermolecular interactions. For 1H-1,2,4-triazoles, the N-H group of the triazole ring is a strong hydrogen bond donor, while the other nitrogen atoms can act as acceptors.

Therefore, it is expected that the crystal structure of this compound would be significantly influenced by N-H···N hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional networks. In addition to classical hydrogen bonding, weaker interactions such as C-H···N and π–π stacking interactions involving the aromatic triazole rings are also critical in stabilizing the crystal structure. mdpi.com Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, as demonstrated in studies of fused triazolo-thiadiazole systems where N…H, S…H, and C…C contacts were found to dominate the crystal packing. mdpi.com

Electronic and Magnetic Resonance Spectroscopy (e.g., UV-Vis, EPR) for Complex Characterization

While X-ray diffraction maps atomic positions in the solid state, electronic and magnetic resonance spectroscopies probe the electronic structure and properties of molecules.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The 1,2,4-triazole ring is an aromatic system, and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions. researchgate.net For example, studies on highly conjugated 4H-1,2,4-triazole derivatives show maximum absorption (λmax) at around 351.0 nm. nih.gov The unsubstituted 1H-1,2,4-triazole shows a weak absorption at 205 nm. researchgate.net The UV-Vis spectrum of this compound would be expected to show characteristic absorptions for the triazole chromophore, with the precise wavelength and intensity being influenced by the isobutyl substituent.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. As a diamagnetic molecule with all electrons paired, this compound itself would be EPR-silent. However, the 1,2,4-triazole moiety is an excellent ligand, capable of coordinating with transition metal ions to form stable complexes. ripublication.comajol.info If this compound were used to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), Co(II)), EPR spectroscopy would be an indispensable tool for characterizing the resulting complex. ripublication.commdpi.com The technique provides detailed information about the oxidation state and coordination environment of the metal center, which is crucial for understanding the structure and bonding in such coordination compounds.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,2,4-triazole (B32235) derivatives, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311G, are employed to determine the optimized molecular geometry and electronic properties. bohrium.comresearchgate.net

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of 1,2,4-triazole, this process helps in understanding the preferred spatial orientation of the substituent groups relative to the triazole ring. ekb.egresearchgate.net Conformational analysis, which involves studying the different spatial arrangements of a molecule (conformers) and their relative energies, is crucial for understanding the molecule's flexibility and its interaction with its environment. The potential energy surface scan is a common technique used to identify various conformers and the energy barriers between them. ekb.eg For 3-(2-Methylpropyl)-1H-1,2,4-triazole, conformational analysis would focus on the rotation around the bond connecting the 2-methylpropyl group to the triazole ring to identify the most stable conformer.

Table 1: Representative Optimized Geometrical Parameters for 1,2,4-Triazole Ring (Calculated) Note: This table presents typical calculated bond lengths and angles for the 1,2,4-triazole ring based on DFT calculations for related compounds, as specific data for this compound is not available.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-C2 | 1.351 | N1-C2-N3: 113.8 |

| C2-N3 | 1.305 | C2-N3-N4: 103.4 |

| N3-N4 | 1.350 | N3-N4-C5: 109.6 |

| N4-C5 | 1.353 | N4-C5-N1: 109.4 |

| C5-N1 | 1.329 | C5-N1-C2: 103.6 |

| Source: Based on data for 1H-1,2,4-triazole derivatives. rad-proceedings.org |

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. irjweb.comajchem-a.com

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) are electron-poor. For 1,2,4-triazole derivatives, the nitrogen atoms of the triazole ring are expected to be regions of negative potential, making them susceptible to electrophilic attack. irjweb.comejosat.com.tr

Table 2: Representative Frontier Molecular Orbital Energies for a 1,2,4-Triazole Derivative Note: This table provides example HOMO-LUMO energies for a substituted 1,2,4-triazole as a reference.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5293 |

| LUMO | -0.8302 |

| Energy Gap (ΔE) | 4.6991 |

| Source: Based on data for a substituted 1,2,4-triazole derivative. irjweb.com |

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as NMR and FT-IR spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating theoretical NMR chemical shifts. mdpi.com By performing GIAO calculations on the optimized geometry of a molecule, it is possible to predict the ¹H and ¹³C NMR spectra. researchgate.netnih.gov These theoretical predictions are valuable for confirming the structure of newly synthesized compounds and for assigning experimental NMR signals. For this compound, theoretical chemical shifts can be calculated and compared with experimental data to validate the molecular structure.

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental Fourier-Transform Infrared (FT-IR) spectra. By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. nih.govnih.gov While calculated frequencies are often systematically higher than experimental values, they can be scaled to provide a good match with the experimental spectrum, allowing for the confident assignment of vibrational modes. semanticscholar.org For the title compound, characteristic vibrational modes would include N-H stretching, C-H stretching of the alkyl group, and various stretching and bending modes of the triazole ring. researchgate.netresearchgate.net

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies for a 1,2,4-Triazole Derivative (cm⁻¹) Note: This table shows a comparison of calculated and experimental FT-IR frequencies for a related 1,2,4-triazole compound.

| Vibrational Mode | Calculated Frequency (B3LYP) | Experimental Frequency (FT-IR) |

| N-H Stretch | 3379 | 3211 |

| C-N Stretch | 1526 | 1540 |

| C-N Stretch | 1458 | 1466 |

| Ring Stretch | 1417 | 1420 |

| Source: Based on data for 3-amino-1,2,4-triazole and related structures. researchgate.netresearchgate.net |

Chemical Reactivity Descriptors and Global Reactivity Parameters

DFT calculations can be used to determine various chemical reactivity descriptors that provide insight into the reactivity of a molecule. These global reactivity parameters are derived from the HOMO and LUMO energies. nih.govnih.gov Key descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to change in the electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the electrophilic character of a species.

Table 4: Representative Global Reactivity Parameters for a 1,2,4-Triazole Derivative Note: This table provides example values for global reactivity parameters for a substituted 1,2,4-triazole.

| Parameter | Value (eV) |

| Electronegativity (χ) | 3.1797 |

| Chemical Hardness (η) | 2.3495 |

| Chemical Softness (S) | 0.4256 |

| Electrophilicity Index (ω) | 2.1555 |

| Source: Based on data for a substituted 1,2,4-triazole derivative. researchgate.net |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule such as this compound, which possesses rotational freedom around the single bond connecting the isobutyl group to the triazole ring, MD simulations are invaluable for exploring its conformational space. This exploration helps in identifying the most stable, low-energy conformations and understanding the dynamics of conformational changes.

The process involves setting up a simulation box containing the molecule, often solvated in a chosen medium to mimic physiological conditions. The system is then subjected to a series of steps including energy minimization, heating to a target temperature, and equilibration, before a final production run where data is collected. frontiersin.org The trajectory from the MD simulation provides a detailed view of how the molecule's geometry, such as dihedral angles, changes over time. Analysis of this trajectory can reveal the preferred orientations of the isobutyl group relative to the triazole ring.

In the context of drug design, understanding the conformational preferences of triazole derivatives is crucial. MD simulations can elucidate the potential binding modes of these molecules within the active site of a biological target, such as an enzyme. nih.gov For instance, simulations of triazole-based inhibitors bound to cytochrome P450 enzymes have been used to study the stability of the complex and the key interactions, like the coordination of a triazole nitrogen atom with the heme iron, that are critical for inhibitory activity. frontiersin.orgnih.gov By analyzing the conformational landscape, researchers can identify the specific conformations that are most likely to be biologically active.

Table 1: Typical Parameters in Molecular Dynamics Simulations for Triazole Derivatives This table is representative of common settings and may vary between specific studies.

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMm, GROMOS | Defines the potential energy function of the system. |

| Solvation Model | Explicit (e.g., TIP3P water) or Implicit | Simulates the effect of the surrounding solvent environment. |

| System Setup | Minimized, Heated, Equilibrated | Prepares the system for a stable production simulation. frontiersin.org |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Duration of the simulation to capture relevant molecular motions. |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls thermodynamic variables like temperature and pressure. frontiersin.org |

| Analysis | RMSD, RMSF, Cluster Analysis, Dihedral Angles | Quantifies molecular stability, flexibility, and conformational populations. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Triazole Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. kashanu.ac.ir For analogs of this compound, QSAR studies are instrumental in predicting the biological potency (e.g., antifungal, antibacterial, or anticancer activity) of newly designed molecules and in optimizing lead compounds. researchgate.netresearchgate.netnih.gov

A QSAR study begins with a dataset of triazole analogs with known biological activities. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including its topological, electronic, physicochemical, and steric properties. mdpi.comtandfonline.com Using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms, a mathematical model is developed that correlates these descriptors with the observed biological activity. kashanu.ac.ir

For example, in developing QSAR models for antifungal triazole derivatives, descriptors related to molecular shape, connectivity, electronegativity, and polarizability have been found to be important. mdpi.com The resulting QSAR model is presented as an equation that can be used to predict the activity of new, untested triazole compounds based solely on their calculated descriptors.

The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. researchgate.net Key statistical metrics include the coefficient of determination (R²) and the cross-validation coefficient (Q²), which measure the model's ability to fit the data and predict the activity of compounds not used in its development, respectively. researchgate.netmdpi.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a three-dimensional perspective. researchgate.net These models generate contour maps that highlight regions in space around the aligned molecules where modifications to steric, electrostatic, or hydrophobic properties are likely to increase or decrease biological activity. researchgate.net Such insights are invaluable for guiding the rational design of more potent triazole-based therapeutic agents.

Table 2: Examples of QSAR Studies on 1,2,4-Triazole Analogs This table summarizes findings from various published QSAR studies on triazole derivatives.

| Biological Activity | QSAR Method | Key Statistical Metrics | Important Descriptor Types | Reference |

|---|---|---|---|---|

| Antifungal | 3D-QSAR (CoMFA/CoMSIA) | Q² = 0.560 - 0.571; R² = 0.881 - 0.886 | Steric and Electrostatic Fields | researchgate.net |

| Antifungal | 2D-QSAR (MLR) | R² = 0.724 | Topological and Physicochemical | |

| Antimicrobial | 2D-QSAR (GFA) | R² = 0.725 - 0.768; Q² = 0.510 - 0.622 | Connectivity, Electronegativity, Polarizability | mdpi.com |

| Anticancer (Anti-pancreatic) | 2D-QSAR (MLR/MNLR) | Q² = 0.51 - 0.90 | Not specified | researchgate.net |

| Antimicrobial | 2D-QSAR (MLR) | R² ≈ 0.900 | Edge adjacency indices, 3D-MoRSE, Burden eigenvalues | kashanu.ac.ir |

GFA: Genetic Function Approximation; MNLR: Multiple Non-linear Regression

Compound Index

Green Chemistry Principles and Sustainable Synthesis of 3 2 Methylpropyl 1h 1,2,4 Triazole Derivatives

Solvent-Free and Solid-Phase Reaction Methodologies

Solvent-free reactions and solid-phase synthesis represent significant strides in green chemistry by eliminating or drastically reducing the use of volatile organic solvents, which are often toxic and contribute to environmental pollution.

Solvent-Free Synthesis: Conducting reactions without a solvent, often by heating the neat reactants, can lead to higher efficiency, shorter reaction times, and simpler work-up procedures. For the synthesis of 1,2,4-triazole (B32235) derivatives, solvent-free conditions have been successfully employed. For instance, the reaction between amidrazones and anhydrides can be catalyzed by perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) at 80°C to produce 3,4,5-trisubstituted-1,2,4-triazoles in moderate to high yields (55%–95%). frontiersin.orgnih.gov This method benefits from good tolerance of various functional groups and allows for the catalyst to be recycled. frontiersin.orgnih.gov Another approach involves the use of magnetic nanoparticles in solvent-free multicomponent reactions, which aligns with green chemistry principles by offering high yields and easy, magnetic recovery of the catalyst. mdpi.com

| Synthesis Method | Key Features | Typical Yields | Reference |

| Solvent-Free | Uses neat reactants; often with a recyclable catalyst (e.g., HClO₄-SiO₂) | 55-95% | frontiersin.orgnih.gov |

| Solid-Phase | Reactant immobilized on resin; simplifies purification | 78-87% (overall) | scirp.org |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering dramatic reductions in reaction times, increased product yields, and often, enhanced product purity compared to conventional heating methods. pnrjournal.comrsc.org The selective absorption of microwave energy by polar molecules leads to rapid and uniform heating, which can accelerate reaction rates significantly. pnrjournal.com

For the synthesis of 1,2,4-triazole derivatives, microwave irradiation has been extensively applied. nih.gov For example, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via the cyclization of amide derivatives with hydrazines can be completed in just one minute with an 85% yield under microwave conditions, whereas the conventional method requires over four hours. nih.gov Similarly, other multi-component reactions to form 1,2,4-triazoles have been achieved in 5-10 minutes. rjptonline.org This rapid and efficient synthesis highlights the significant potential of microwave-assisted techniques in streamlining the production of complex heterocyclic compounds like derivatives of 3-(2-methylpropyl)-1H-1,2,4-triazole. nih.govrjptonline.org

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute (85% yield) | nih.gov |

| Synthesis of Schiff's bases from 1,2,4-triazole-3-thiol | Several hours | 5-10 minutes (64-84% yield) | rjptonline.org |

| Synthesis of thioether 1,2,4-triazole derivatives | Not specified | 15 minutes (81% yield) | nih.gov |

Ultrasound-Mediated Chemical Transformations

Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. asianpubs.org This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. asianpubs.org

The application of ultrasound has proven to be an economical and efficient method for synthesizing 1,2,4-triazole derivatives. mdpi.com In one study, N-substituted 5-aryl-1,2,4-triazole derivatives were synthesized from a precursor containing an isobutylphenyl group. mdpi.com Using the ultrasound-assisted protocol, the target compounds were obtained in good to excellent yields (75–89%) within a short period (40–80 minutes) at a moderate temperature of 45–55 °C. mdpi.com In contrast, the conventional heating method required 16–26 hours and resulted in lower yields (60–75%). mdpi.com This methodology demonstrates several advantages, including significantly shorter reaction times, milder conditions, and high yields, making it a superior green alternative to conventional thermal heating. mdpi.comnih.gov

Continuous-Flow Synthesis Approaches

Continuous-flow synthesis involves performing chemical reactions in a continuously flowing stream within a microreactor or a larger network of pipes. This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, precise control over reaction parameters, and straightforward scalability. nih.govrsc.org

This approach has been successfully applied to the synthesis of 1,2,4-triazole libraries. For instance, a high-throughput methodology for synthesizing 1,2,4-triazoles has been developed using an integrated continuous-flow synthesis and purification platform. rsc.org Another study utilized a microfluidic hydrogenation reactor as part of an automated parallel synthesis platform for the reductive dehalogenation step in a multi-step synthesis of 5-aminotriazoles. nih.gov More recently, a catalyst-free synthesis of functionalized 1,2,4-triazoles was demonstrated on a gram scale under continuous-flow conditions, showcasing its efficiency and scalability. rsc.org The development of flow conditions for the final cyclization step in the synthesis of fused bicyclic asianpubs.orgmdpi.comresearchgate.net-triazoles also provides a safer and more scalable alternative to microwave-assisted thermal reactions. acs.org

Development and Application of Eco-Friendly Catalysts

The use of efficient and recyclable catalysts is a core principle of green chemistry. For the synthesis of this compound derivatives, research has focused on heterogeneous catalysts and metal-free systems to minimize waste and avoid the use of toxic or expensive heavy metals.

Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture (often by simple filtration) and allows for their reuse.

Silica Gel-Supported Catalysts: Silica gel is an inexpensive, stable, and environmentally friendly support material. Perchloric acid supported on silica gel (HClO₄-SiO₂) has been used as an efficient and recyclable catalyst for the solvent-free synthesis of 1,2,4-triazole derivatives from amidrazones. frontiersin.orgnih.gov The catalyst can be recovered and reused for at least three cycles without a significant loss of activity. frontiersin.orgnih.gov Similarly, copper(I) immobilized on aminopropyl-functionalized silica gel has been developed for the regioselective synthesis of 1,2,3-triazoles, a related class of heterocycles, demonstrating the versatility of silica as a support. semanticscholar.orgresearchgate.net

Nanocatalysts: Nanocatalysts offer the advantage of a very high surface-to-volume ratio, leading to enhanced catalytic activity. Various nanocatalysts have been developed for triazole synthesis. Magnetic nanoparticles (e.g., Fe₃O₄-based) are particularly attractive because they can be easily recovered from the reaction mixture using an external magnet. mdpi.comrsc.org For example, a novel magnetic nanocatalyst composed of iron oxide, Arabic gum, and copper(I) ions has been shown to be highly efficient for synthesizing triazole derivatives in water, a green solvent. rsc.orgnih.gov The reaction proceeds with high efficiency (95%) at room temperature, and the catalyst remains effective for at least six runs. rsc.orgnih.gov Other systems, such as NiO/ZnO nanocomposites, have also been employed as efficient and recyclable catalysts for triazole synthesis. bohrium.com

| Catalyst Type | Example | Key Advantages | Reference |

| Silica-Supported | HClO₄-SiO₂ | Recyclable, solvent-free conditions, low cost | frontiersin.orgnih.gov |

| Magnetic Nanocatalyst | Fe₃O₄@AG/AP-Cu(I) | Easy magnetic separation, high efficiency in water, reusable | rsc.orgnih.gov |

| Nanocomposite | NiO/ZnO | High yields, recyclability, safe and environmentally friendly | bohrium.com |

While metal catalysts are highly effective, concerns about their potential toxicity, cost, and contamination of the final product have driven the development of metal-free synthetic routes. These methods often rely on the use of common organic reagents, organocatalysts, or simply proceed under catalyst-free conditions.

Several metal-free approaches for the synthesis of 1,2,4-triazoles have been reported. One such method involves an I₂-mediated oxidative cyclization of trifluoroacetimidohydrazides, using the common solvent DMF as a carbon source. isres.org Another strategy reports a completely catalyst-free synthesis of hydrazone-substituted 1,2,4-triazoles through the ring opening and intramolecular cyclization of arylidene thiazolone with hydrazines. rsc.org This reaction exhibits a broad substrate scope and can be scaled up in both batch and continuous-flow setups. rsc.org The development of such metal-free systems represents a significant advancement in the sustainable synthesis of 1,2,4-triazole derivatives, offering environmentally friendly and cost-effective alternatives to traditional metal-catalyzed reactions. acs.orgisres.org

Atom Economy and Waste Minimization in Triazole Synthesis

The principles of atom economy and waste minimization are central to the development of sustainable synthetic methodologies in chemistry. Atom economy, a concept developed by Barry Trost, emphasizes the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal, or 100% atom-economical, reaction incorporates all atoms from the starting materials into the final product, generating no byproducts. jocpr.com In the context of synthesizing this compound and its derivatives, the focus has shifted towards designing synthetic routes that maximize the incorporation of starting material atoms into the triazole core, thereby reducing the generation of chemical waste.

Traditional synthetic methods for 1,2,4-triazoles often involve multi-step procedures with the use of stoichiometric reagents and harsh reaction conditions, leading to poor atom economy and significant waste production. However, modern synthetic strategies are increasingly focused on addressing these shortcomings through innovative catalytic systems and one-pot methodologies.

One of the most promising approaches to enhance atom economy in the synthesis of 3-substituted-1,2,4-triazoles, such as this compound, is the direct condensation of nitriles with hydrazides. researchgate.net This method is inherently more atom-economical than classical routes that involve protecting groups or activation steps. For instance, the synthesis of this compound could theoretically be achieved through the reaction of 3-methylbutanenitrile with formohydrazide. This reaction, in principle, forms the triazole ring and water as the only byproduct, representing a significant step towards an atom-economical process.

Catalytic methods further contribute to waste minimization by reducing the need for stoichiometric reagents. Copper-catalyzed one-pot syntheses of 1,2,4-triazole derivatives from nitriles and hydroxylamine (B1172632) hydrochloride have been developed, where the catalyst can be used in small amounts and potentially recycled. isres.org Similarly, metal-free approaches, such as iodine-mediated oxidative cyclization, offer an environmentally benign alternative by avoiding heavy metal waste. isres.org

The choice of solvent also plays a crucial role in waste minimization. The use of green solvents like water or biorenewable solvents, or even performing reactions under solvent-free conditions, can drastically reduce the environmental impact of the synthesis. researchgate.net For example, one-pot syntheses of 3(5)-substituted 1,2,4-triazol-5(3)-amines have been successfully carried out in aqueous media, simplifying the work-up procedure and avoiding the use of volatile organic compounds. researchgate.net

The following interactive data table illustrates the atom economy and yields for different synthetic methods for 3-alkyl-substituted 1,2,4-triazoles, providing a comparative overview of their efficiency.

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Yield (%) | Theoretical Atom Economy (%) |

| 3-Methylbutanenitrile | Formohydrazide | This compound | Heat | Not Reported | 86.4 |

| Phenylacetonitrile | Acetohydrazide | 3-Benzyl-5-methyl-1H-1,2,4-triazole | K2CO3, n-BuOH, 160°C | 85 | 86.8 |

| Benzonitrile | Formohydrazide | 3-Phenyl-1H-1,2,4-triazole | K2CO3, n-BuOH, 160°C | 92 | 84.8 |

| Acetonitrile | Benzohydrazide | 3-Methyl-5-phenyl-1H-1,2,4-triazole | K2CO3, n-BuOH, 160°C | 88 | 86.8 |

Note: The theoretical atom economy is calculated as (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100. The data for the specific synthesis of this compound is a theoretical calculation based on a plausible high atom economy route, as specific experimental data was not found in the reviewed literature. The other entries are representative examples from the literature for analogous compounds.

By focusing on catalytic, one-pot reactions and the use of greener solvents, the synthesis of this compound and its derivatives can be aligned with the principles of green chemistry, leading to more sustainable and environmentally friendly chemical manufacturing processes.

Biological Activity and Applications of 3 2 Methylpropyl 1h 1,2,4 Triazole and Its Derivatives: Mechanistic and Structural Insights

Antimicrobial Properties and Structure-Activity Relationships (SAR)

The 1,2,4-triazole (B32235) scaffold is a cornerstone in the development of antimicrobial agents due to its broad-spectrum activity. nih.govresearchgate.net Derivatives of 3-(2-Methylpropyl)-1H-1,2,4-triazole have been investigated for their ability to combat various microbial pathogens, with research focusing on understanding the relationship between their chemical structure and biological activity.

Antibacterial Activity Mechanisms

Derivatives of 1,2,4-triazole have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action often involves the inhibition of essential microbial enzymes. For instance, some 1,2,4-triazolyl derivatives have been shown to inhibit the MurB enzyme in E. coli, which is crucial for peptidoglycan biosynthesis, a key component of the bacterial cell wall. researchgate.netnih.gov

Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the triazole ring are critical for antibacterial efficacy. For example, the introduction of a 2,4-difluorophenyl group in clinafloxacin-triazole hybrids has been shown to enhance antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, bis-1,2,4-triazole derivatives featuring a 3,4-dichlorobenzyl group have exhibited potent activity against B. proteus. nih.gov While specific data on this compound is limited, the presence of the isobutyl group at the C3 position is expected to influence the compound's lipophilicity and steric interactions with the target enzyme, thereby modulating its antibacterial profile.

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Target Organism(s) | Mechanism of Action/Key Findings |

|---|---|---|

| Clinafloxacin-triazole hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antimicrobial efficacy, with the 2,4-difluoro at the phenyl ring enhancing activity. nih.gov |

| Fused 1,2,4-triazole derivatives | E. coli, P. aeruginosa | Excellent antibacterial activity observed in specific derivatives. nih.gov |

| Bis-1,2,4-triazole derivatives | B. proteus | Dihalobenzyl groups enhance antibacterial and antifungal efficacy. nih.gov |

| 1,2,4-Triazolyl derivatives | E. coli | Inhibition of the MurB enzyme. researchgate.netnih.gov |

Antifungal Activity Mechanisms (e.g., CYP51 Inhibition)

The antifungal activity of 1,2,4-triazole derivatives is well-established, with many commercially available antifungal drugs, such as fluconazole (B54011) and itraconazole, containing this heterocyclic core. nih.gov The primary mechanism of action for these compounds is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govcardiff.ac.ukmdpi.com Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth. nih.gov

SAR studies have shown that the N1 atom of the triazole ring coordinates with the heme iron atom in the active site of CYP51, while various substituents on the triazole ring interact with the surrounding amino acid residues. nih.gov The design of novel 1,2,4-triazole derivatives often focuses on optimizing these interactions to enhance potency and selectivity. For instance, analogues of fluconazole have been designed through computational docking experiments to improve binding to the CYP51 active site. researchgate.net While direct studies on this compound are not extensively documented, the isobutyl group at the C3 position would likely occupy a hydrophobic pocket within the enzyme's active site, influencing its antifungal potency.

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Target Fungi | Mechanism of Action/Key Findings |

|---|---|---|

| Novel 1,2,4-triazole derivatives | Candida albicans, Cryptococcus neoformans | Inhibition of lanosterol 14α-demethylase (CYP51). Some compounds were more potent than fluconazole. nih.gov |

| 2-Aryl-3-azolyl-1-indolyl-propan-2-ols | Candida albicans and other Candida species | Designed as fluconazole analogues, with the 1,2,4-triazole moiety being crucial for activity. mdpi.com |

| 1H-1,2,4-triazolyl derivatives | Various fungal strains | Potent antifungal activity, suggested to be through CYP51 inhibition. researchgate.netnih.gov |

Anti-Inflammatory and Analgesic Activity Investigations

Several studies have highlighted the potential of 1,2,4-triazole derivatives as anti-inflammatory and analgesic agents. nih.govcrpsonline.combenthamscience.com The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. biomedpharmajournal.org

Research on various 1,2,4-triazole derivatives has shown promising results in animal models of inflammation. crpsonline.com For example, certain 5-thioalkyl-1,3-diaryl-1,2,4-triazole derivatives have demonstrated good anti-inflammatory activity in the carrageenan-induced rat paw edema model. benthamscience.com In terms of analgesic properties, these compounds have shown antinociceptive activity in the tail-flick test. benthamscience.com A study on ibuprofen-derived 1,2,3-triazoles also reported significant anti-inflammatory and bactericidal activities. d-nb.info While specific investigations into the anti-inflammatory and analgesic properties of this compound are not widely available, the general findings for the 1,2,4-triazole class suggest that this compound could also exhibit such activities.

Anticonvulsant and CNS-Modulating Properties

The 1,2,4-triazole nucleus is a key pharmacophore in the design of anticonvulsant agents. nih.govnih.gov Derivatives of this scaffold have shown efficacy in various preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov The mechanism of action for many of these compounds is believed to involve modulation of central nervous system (CNS) activity, though the exact targets can vary. zsmu.edu.uamdpi.com

SAR studies have indicated that the nature of the substituents on the triazole ring plays a crucial role in anticonvulsant activity. mdpi.com For instance, N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters have shown protection against 6Hz- and MES-induced seizures. nih.gov While there is a lack of specific data on the anticonvulsant properties of this compound, the broader research on 1,2,4-triazole derivatives suggests potential for CNS-modulating effects. nih.govzsmu.edu.uanuph.edu.ua

Antitumor and Antiproliferative Research

The 1,2,4-triazole scaffold has been extensively explored in the development of novel anticancer agents. nih.govresearchgate.netnih.gov Derivatives have shown antiproliferative activity against a range of human cancer cell lines. nih.govpensoft.net The mechanisms of action are diverse and can include inhibition of key enzymes involved in cancer cell proliferation and survival, such as EGFR, BRAF, and tubulin. nih.gov

For instance, certain novel 1,2,4-triazole derivatives have demonstrated remarkable antiproliferative activity and have been identified as potent inhibitors of tubulin polymerization. nih.govmdpi.com Other studies have focused on hybrids of 1,2,3-triazole and coumarin, which have shown cytotoxic activity against breast cancer cell lines. nih.gov While direct research on the antitumor properties of this compound is limited, the isobutyl group could potentially enhance interactions with hydrophobic binding sites on anticancer targets. researchgate.netresearchgate.net

Table 3: Antiproliferative Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action/Key Findings |

|---|---|---|

| Novel 1,2,4-triazole derivatives | Various cancer cell lines | Inhibition of EGFR, BRAF, and Tubulin. nih.gov |

| 1,2,4-Triazolo-indoles | Multiple human cancer cell lines | One derivative showed remarkable activity against nine cancer types. researchgate.net |

| 1,2,3-Triazole-amino acid conjugates | Various solid tumor cell lines | Inhibition of Bax/Bcl-xL protein-protein interaction. mdpi.com |

| Indole/1,2,4-triazole hybrids | SGC-7901 (gastric cancer) | Inhibition of tubulin polymerization. mdpi.comresearchgate.net |

| N-1,2,3-triazole–isatin derivatives | SW480 (colon), A549 (lung), MCF7, MDA-MB-231 (breast) | Putative targets include histone acetyltransferase P-300 (EP300) and acyl-protein thioesterase 2 (LYPLA2). rsc.org |

Antiviral and Antimalarial Potential

The 1,2,4-triazole ring is a component of several clinically used antiviral drugs, such as ribavirin. bohrium.comnuft.edu.ua This has spurred research into novel 1,2,4-triazole derivatives with potential antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus. bohrium.comnih.govnih.gov The mechanisms of action can vary, with some compounds acting as isosteres of known drugs or targeting viral enzymes. bohrium.comnuft.edu.ua For example, some triazoloazines have shown activity against the influenza A (H1N1) virus by targeting viral hemagglutinin. bohrium.comnih.gov

In the context of antimalarial research, triazole derivatives have demonstrated promising in vitro antiplasmodial and in vivo antimalarial activities. nih.govnih.gov The development of drug resistance in Plasmodium falciparum has necessitated the search for new antimalarial agents, and the 1,2,4-triazole scaffold is being explored for this purpose. nih.govresearchgate.net While specific studies on the antiviral and antimalarial potential of this compound are not extensively reported, the versatility of the triazole ring suggests that derivatives of this compound could be promising candidates for further investigation. researchgate.netnih.gov

Receptor and Enzyme Interaction Studies (e.g., Protein-Protein Interactions, Enzyme Inhibition, Molecular Docking)

The 1,2,4-triazole nucleus is a key pharmacophore in medicinal chemistry, known for its ability to interact with a wide range of biological targets through various non-covalent interactions. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors and donors, and the aromatic nature of the ring allows for π-π stacking interactions with the active sites of enzymes and receptors.

Enzyme Inhibition: Derivatives of 1,2,4-triazole are recognized as potent inhibitors of several enzymes. A primary mode of action for many triazole-based antifungal agents is the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. The triazole ring coordinates with the heme iron atom in the enzyme's active site, disrupting its function.

Furthermore, various 1,2,4-triazole derivatives have demonstrated inhibitory activity against other enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are therapeutic targets for Alzheimer's disease and diabetes, respectively. nih.govresearchgate.netisp.edu.pkisp.edu.pk For instance, certain azinane triazole-based derivatives have shown potent inhibition of these enzymes with IC50 values in the micromolar and even nanomolar range. nih.govresearchgate.net

Receptor Interaction: The 1,2,4-triazole scaffold has also been incorporated into molecules designed to target specific receptors. For example, a series of 3,4,5-trisubstituted-1,2,4-triazole derivatives have been synthesized and evaluated for their affinity and selectivity for somatostatin (B550006) receptors, with one compound showing high affinity for the sst4 subtype. nih.gov This highlights the versatility of the triazole ring in designing ligands for G-protein-coupled receptors.

Molecular Docking Studies: Molecular docking is a computational technique frequently used to predict the binding mode and affinity of small molecules to the active site of a protein. Numerous studies have employed molecular docking to understand the interactions of 1,2,4-triazole derivatives with their target proteins. nih.govmdpi.comnih.govijper.orgnih.govresearchgate.net These studies have been instrumental in elucidating the structure-activity relationships and in the rational design of more potent inhibitors. For example, docking studies of 1,2,4-triazole-based anticancer agents have revealed key interactions with the kinase domain of target proteins. nih.govmdpi.comnih.gov

The 2-methylpropyl (isobutyl) group at the 3-position of the triazole ring in this compound would be expected to contribute to hydrophobic interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity.

Interactive Table: Examples of Enzyme and Receptor Interactions of 1,2,4-Triazole Derivatives

| Compound Class | Target Enzyme/Receptor | Key Findings |

| Azinane triazole derivatives | AChE, BChE, α-glucosidase | Potent inhibition with IC50 values in the µM to nM range. nih.govresearchgate.net |

| Trisubstituted 1,2,4-triazoles | Somatostatin receptor subtype-4 (sst4) | High affinity and selectivity observed for specific substitution patterns. nih.gov |

| 1,2,4-Triazole-based acetamides | c-Kit tyrosine kinase, Protein kinase B | Excellent binding affinities predicted by molecular docking studies. nih.govmdpi.comnih.gov |

| Bis-1,2,4-triazoles | Thymidine Phosphorylase (TP) | Significant inhibitory activity, suggesting potential as anti-tumor agents. nih.gov |

Applications in Agrochemicals and Materials Science

The unique chemical properties of the 1,2,4-triazole ring have led to its incorporation in a variety of materials, from agricultural products to advanced polymers.

Applications in Agrochemicals: The 1,2,4-triazole core is a fundamental component in a significant number of commercial fungicides. nih.govnih.govgoogle.com As mentioned, their primary mode of action is the inhibition of ergosterol biosynthesis in fungi, which is crucial for their cell membrane integrity. This leads to broad-spectrum fungicidal activity against a variety of plant pathogens. Commercially successful triazole fungicides include tebuconazole, propiconazole, and difenoconazole. nih.govnih.gov While this compound is not a commercialized fungicide itself, it serves as a potential building block for the synthesis of new fungicidal agents. The isobutyl group could influence the compound's lipophilicity, affecting its uptake and translocation within the plant, as well as its interaction with the target enzyme.

Beyond fungicides, some 1,2,4-triazole derivatives have been investigated for their herbicidal and plant growth regulatory activities.

Interactive Table: Examples of 1,2,4-Triazole Derivatives in Agrochemicals

| Compound Name | Agrochemical Class | Target/Mode of Action |

| Tebuconazole | Fungicide | Inhibition of sterol biosynthesis (CYP51). nih.gov |

| Propiconazole | Fungicide | Inhibition of sterol biosynthesis (CYP51). nih.govgoogle.com |

| Difenoconazole | Fungicide | Inhibition of sterol biosynthesis (CYP51). nih.gov |

| Chiral 1,2,4-triazoles | Fungicide, Bactericide | Evaluated against various phytopathogenic fungi and bacteria. researchgate.net |

Applications in Materials Science: The stable aromatic structure and the presence of multiple nitrogen atoms make 1,2,4-triazoles valuable moieties in materials science. They can be incorporated into polymer backbones to enhance thermal stability and other physicochemical properties. For instance, 1,2,4-triazole-containing poly(aryl ethers) have been synthesized and shown to be high-performance thermoplastics with high glass transition temperatures. ibm.com

Furthermore, imide-aryl ether copolymers incorporating 1,2,4-triazole units have been prepared, yielding films with good mechanical and thermal properties. ibm.com The reactivity of the triazole ring also allows for its use in the synthesis of sequence-defined polymers through "click" chemistry, which involves the cycloaddition of azides and alkynes to form triazoles. mdpi.comrsc.org This approach offers precise control over the polymer structure, leading to materials with tailored properties for various applications. The 3-(2-methylpropyl) group could influence the solubility and processing characteristics of such polymers.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways

The synthesis of 1,2,4-triazole (B32235) derivatives, including 3-(2-Methylpropyl)-1H-1,2,4-triazole, is moving beyond traditional methods towards more efficient and sustainable approaches. researchgate.net Modern strategies such as click chemistry, transition-metal-catalyzed reactions, and microwave-assisted synthesis are gaining prominence for their ability to produce higher yields with greater selectivity. researchgate.net

Recent advancements have focused on one-pot synthetic methods that reduce reaction times and simplify purification processes. For instance, microwave irradiation has been successfully employed in the synthesis of various 1,2,4-triazole derivatives, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. rsc.orgnih.gov Researchers are also exploring novel catalytic systems to facilitate the construction of the triazole ring with a wide range of substituents, allowing for the creation of diverse chemical libraries for screening. frontiersin.org The development of scalable and cost-effective synthetic routes remains a key objective to support the transition from laboratory-scale synthesis to industrial production. researchgate.net

Advanced Computational Design of Triazole-Based Compounds

Computational chemistry is playing an increasingly vital role in the rational design of novel triazole-based compounds with specific biological activities. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are being utilized to predict the interactions between triazole derivatives and their biological targets. bioengineer.orgresearchgate.net

These computational approaches enable the in-silico screening of large virtual libraries of compounds, helping to identify promising candidates for synthesis and biological evaluation. mdpi.com For example, molecular docking studies have been instrumental in understanding the binding modes of 1,2,4-triazole derivatives with enzymes like lanosterol (B1674476) 14α-demethylase, a key target for antifungal agents. researchgate.netnih.gov By analyzing the structural requirements for effective binding, researchers can design new molecules with improved potency and selectivity. acs.org Advanced computational models are also being used to predict the pharmacokinetic and toxicological properties of new compounds, further streamlining the drug discovery process. acs.org

Exploration of New Biological Targets and Mechanistic Studies

While 1,2,4-triazole derivatives are well-known for their antifungal properties, current research is focused on exploring a broader range of biological targets. nih.gov Studies have revealed the potential of these compounds as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral agents. researchgate.netnih.gov The versatility of the 1,2,4-triazole scaffold allows for modifications that can tune its biological activity against various targets. researchgate.net

A significant area of investigation is the elucidation of the mechanisms of action of these compounds. For instance, some triazole derivatives have been found to inhibit ferroptosis, a form of regulated cell death, suggesting their potential in treating diseases associated with iron-dependent lipid peroxidation. nih.gov Mechanistic studies are crucial for understanding how these molecules exert their therapeutic effects and for identifying potential off-target effects. The exploration of novel biological targets, such as protein kinases and receptors involved in signaling pathways, is opening up new avenues for the development of targeted therapies. nih.govmdpi.com

Integration of Green Chemistry for Scalable Production

The principles of green chemistry are becoming increasingly important in the synthesis of 1,2,4-triazoles to ensure environmentally sustainable and scalable production processes. rsc.org This involves the use of safer solvents, the reduction of waste, and the development of energy-efficient reaction conditions. rsc.org Microwave-assisted synthesis, for example, not only accelerates reactions but also often reduces the need for hazardous solvents. rsc.orgmdpi.com

Researchers are actively investigating the use of eco-friendly catalysts and renewable starting materials to minimize the environmental impact of synthetic processes. chemijournal.comtandfonline.com Solvent-free reaction conditions, where reactants are mixed directly without a solvent, represent another green approach that is being explored. rsc.org The integration of these green chemistry principles is essential for the development of commercially viable and environmentally responsible manufacturing processes for this compound and related compounds. nih.govnih.gov

Functional Material Applications Beyond Traditional Bioactivity

The unique chemical properties of the 1,2,4-triazole ring have led to its exploration in the field of materials science, extending its applications beyond the traditional realm of bioactivity. researchgate.net The electron-deficient nature of the triazole ring makes it a suitable component for electron-transport and hole-blocking layers in organic light-emitting diodes (OLEDs). researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Methylpropyl)-1H-1,2,4-triazole?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 1,2,4-triazole derivatives are often functionalized using alkyl halides like 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Microwave-assisted synthesis is an efficient alternative to traditional reflux methods, reducing reaction times from hours to minutes while improving yields .

- Characterization : Post-synthesis, use ¹H/¹³C NMR to confirm substitution patterns and LC-MS to verify molecular weight (e.g., molecular ion peak at m/z 139 for the base structure) .

Q. How is the stereochemistry of this compound resolved in asymmetric syntheses?

- Methodology : Chiral HPLC or enzymatic resolution methods are employed to separate enantiomers. For structurally related triazoles, X-ray crystallography (as in ) can determine absolute configurations by analyzing bond angles and torsion angles in the crystal lattice .

Q. What solvents and conditions optimize the compound’s stability during storage?

- Methodology : Store the compound in inert atmospheres (argon/nitrogen) at –20°C. Avoid exposure to strong oxidizers (e.g., HNO₃) and bases, as triazoles may undergo ring-opening or oxidation. Solubility in chloroform or dichloromethane (as noted for analogous triazoles in ) ensures homogeneous handling in organic phases .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis of this compound?

- Methodology : Optimize stoichiometry using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). For example, POCl₃ is a key catalyst in triazole-thiadiazole condensations (yield: ~49% in ), but substituting with milder Lewis acids (e.g., ZnCl₂) may reduce side reactions .

- Contradiction Analysis : Microwave synthesis () offers higher yields than traditional methods but requires precise control of irradiation power to avoid decomposition. Compare kinetic data (e.g., Arrhenius plots) to validate scalability .

Q. What strategies address discrepancies in bioactivity data for triazole derivatives?

- Methodology : Use standardized assays (e.g., MIC for antimicrobial activity) with positive controls (e.g., fluconazole). For example, triazolo-thiadiazoles in showed antifungal activity via ergosterol biosynthesis inhibition. Cross-validate results with molecular docking to correlate substituent effects (e.g., 2-methylpropyl’s hydrophobicity) with target binding .

- Data Interpretation : Conflicting bioactivity may arise from impurities (e.g., unreacted starting materials). Employ preparative HPLC to isolate pure fractions and re-test .

Q. How does the 2-methylpropyl substituent influence the compound’s proton conductivity in material science applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products